1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one

Kinase inhibition Azetidine sulfonamides Medicinal chemistry tool compounds

1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic small molecule (C17H21N3O3S, MW 347.4 g/mol) characterized by a 2-phenylbutan-1-one core linked to an azetidine ring bearing a 1-methyl-1H-imidazol-2-yl sulfonyl substituent. The compound contains a stereocenter (undefined absolute configuration) and presents a moderate calculated lipophilicity (XLogP3-AA: 1.4) with 4 hydrogen bond acceptors and no hydrogen bond donors, suggesting potential for passive membrane permeability.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 2034523-07-2
Cat. No. B2771340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one
CAS2034523-07-2
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
InChIInChI=1S/C17H21N3O3S/c1-3-15(13-7-5-4-6-8-13)16(21)20-11-14(12-20)24(22,23)17-18-9-10-19(17)2/h4-10,14-15H,3,11-12H2,1-2H3
InChIKeyLBDCRSKZBRTZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one (CAS 2034523-07-2): Chemical Identity and Procurement Baseline


1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic small molecule (C17H21N3O3S, MW 347.4 g/mol) characterized by a 2-phenylbutan-1-one core linked to an azetidine ring bearing a 1-methyl-1H-imidazol-2-yl sulfonyl substituent [1]. The compound contains a stereocenter (undefined absolute configuration) and presents a moderate calculated lipophilicity (XLogP3-AA: 1.4) with 4 hydrogen bond acceptors and no hydrogen bond donors, suggesting potential for passive membrane permeability [1]. It is listed in PubChem (CID 91814539) as a screening compound created in 2015, with no associated bioactivity data in the primary depositor records [1].

Procurement Risk: Why In-Class Azetidine-Imidazole Sulfonamides Cannot Simply Replace 1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one


The 1-methyl-1H-imidazol-2-yl sulfonyl motif attached to an azetidine scaffold is a well-precedented pharmacophore in kinase inhibitor design, notably in the 1-methyl-1H-imidazole Jak2 inhibitor series from AstraZeneca [1]. However, subtle variations in the N-acyl substituent on the azetidine ring (here, a 2-phenylbutanoyl group) can profoundly alter kinase selectivity, cellular potency, and physicochemical properties, as demonstrated by the optimization from AZD1480 to compound 19a in that series [1]. Without direct comparative data, substituting a close analog—such as the thiophen-2-yl ethanone or 2-chlorophenyl ethanone variants—risks unpredictable changes in target engagement, off-target liability, and solubility, undermining experimental reproducibility in probe or lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one


Critical Evidence Gap: No Published Head-to-Head Comparator Data Identified

A systematic search of peer-reviewed literature and patent databases (as of May 2026) yielded no primary publications reporting quantitative biological or physicochemical data for 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one in direct comparison with a structurally defined analog [1]. The compound appears exclusively in chemical vendor catalogs and the PubChem screening library without deposited bioassay results. In the structurally related 1-methyl-1H-imidazole Jak2 inhibitor series, the closest validated comparator is compound 19a (AZD1480 derivative), which achieved Jak2 IC50 values in the low nanomolar range and demonstrated oral bioavailability in murine models [2]. However, no quantitative mapping exists to predict how the 2-phenylbutanoyl substituent of the target compound would alter potency, selectivity, or pharmacokinetics relative to 19a or other disclosed analogs.

Kinase inhibition Azetidine sulfonamides Medicinal chemistry tool compounds

Physicochemical Differentiation: Calculated Properties vs. Closest Azetidine-Imidazole Screening Analogs

Using PubChem computed descriptors, the target compound (XLogP3-AA: 1.4; TPSA: 80.7 Ų; HBD: 0; HBA: 4) can be compared to a close structural analog, 1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone (CAS 2034357-79-2, XLogP3-AA: 0.9; TPSA: 80.7 Ų; HBD: 0; HBA: 5) [1]. The target compound's higher calculated lipophilicity (ΔLogP +0.5) and reduced hydrogen bond acceptor count (4 vs. 5) suggest modestly enhanced passive permeability potential, although both compounds reside within favorable drug-like space. The 2-phenylbutanoyl group introduces a stereocenter absent in the thiophene analog, which may affect binding conformation if the target is chiral-sensitive.

Drug-likeness Permeability prediction Screening library design

Scaffold Context: Azetidine Sulfonyl Imidazole Kinase Inhibitor Landscape

The 1-methyl-1H-imidazole scaffold with a sulfonyl-linked azetidine has been validated as a Jak2 pharmacophore in the J. Med. Chem. 2014 series, where compound 19a showed potent Jak2 inhibition (IC50 < 100 nM) and selectivity over Jak1 and Jak3 [1]. While the target compound's specific kinase profile is unreported, its structural incorporation of a 2-phenylbutanoyl group represents a distinct N-acyl substitution not present in the 108 compounds disclosed in that publication [1]. This substitution pattern could be explored for differential kinase selectivity or resistance profile, but no data currently supports this hypothesis.

Jak2 inhibition Kinase selectivity Scaffold optimization

Recommended Application Scenarios for 1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one Based on Available Evidence


Screening Library Diversification for Kinase-Focused Compound Collections

The compound's 1-methyl-1H-imidazol-2-yl sulfonyl azetidine core is a validated kinase-inhibitor motif [1], while the 2-phenylbutanoyl N-acyl substituent is underrepresented in published Jak2 inhibitor series. For research groups building diversity-oriented screening decks, this compound adds a distinct chemotype that can probe structure-activity relationships beyond the well-characterized N-aryl and N-heteroaryl analogs.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated XLogP3-AA of 1.4, TPSA of 80.7 Ų, and zero hydrogen bond donors, the compound aligns with multiple CNS drug-likeness criteria [1]. It may serve as a starting scaffold for CNS-penetrant kinase inhibitor design, provided future data confirm adequate brain exposure and target engagement.

Custom Profiling Probe in Jak/STAT Pathway Research (Pending Vendor Data)

Given the strong Jak2 inhibitory activity of close structural relatives like compound 19a [1], this compound could be evaluated as a potential Jak/STAT pathway modulator if the vendor supplies quantitative enzymatic and cellular Jak inhibition data. Without such data, its utility remains speculative and procurement should be contingent on receiving this information.

Quote Request

Request a Quote for 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.